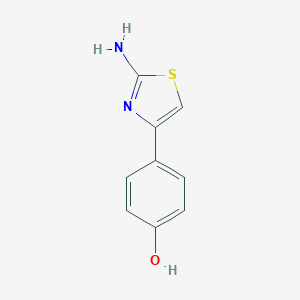

4-(2-amino-4-thiazolyl)phenol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-(2-amino-1,3-thiazol-4-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c10-9-11-8(5-13-9)6-1-3-7(12)4-2-6/h1-5,12H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSJYYIRAFRPIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30323956 | |

| Record name | 4-(2-Amino-1,3-thiazol-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30323956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57634-55-6 | |

| Record name | 4-(2-Amino-4-thiazolyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057634556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 57634-55-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-Amino-1,3-thiazol-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30323956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-amino-1,3-thiazol-4-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-AMINO-4-THIAZOLYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLP0GI2196 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-Depth Technical Guide to the Synthesis of 4-(2-amino-4-thiazolyl)phenol via the Hantzsch Reaction

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of 4-(2-amino-4-thiazolyl)phenol, a valuable heterocyclic building block in medicinal chemistry and drug development. The core of this synthesis is the Hantzsch thiazole reaction, a classic and efficient method for the construction of the thiazole ring. This guide details the reaction mechanism, provides a comprehensive experimental protocol, and presents key data in a structured format.

Introduction

The 2-aminothiazole moiety is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals. Its derivatives have demonstrated a wide spectrum of therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer activities. The title compound, 4-(2-amino-4-thiazolyl)phenol, combines this important pharmacophore with a phenol group, making it a versatile intermediate for the synthesis of novel drug candidates. The Hantzsch reaction, first described in 1887, remains a fundamental and highly efficient method for constructing the thiazole ring, typically involving the condensation of an α-haloketone with a thioamide derivative.[1]

The Hantzsch Thiazole Synthesis: Mechanism

The Hantzsch synthesis of 4-(2-amino-4-thiazolyl)phenol proceeds through a well-established reaction pathway. The reaction involves the initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of 2-chloro-1-(4-hydroxyphenyl)ethanone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final 2-aminothiazole product.

Caption: Reaction mechanism of the Hantzsch synthesis of 4-(2-amino-4-thiazolyl)phenol.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the starting material and the final product.

Synthesis of 2-chloro-1-(4-hydroxyphenyl)ethanone (α-chloro-4-hydroxyacetophenone)

The key starting material, 2-chloro-1-(4-hydroxyphenyl)ethanone, can be synthesized via the chlorination of 4-hydroxyacetophenone.

Materials:

-

4-hydroxyacetophenone

-

Sulfuryl chloride (SO₂Cl₂)

-

Methanol

-

Ethyl acetate

-

Dichloromethane

Procedure:

-

Dissolve 4-hydroxyacetophenone (1.0 eq) in a mixture of methanol and ethyl acetate/dichloromethane.

-

Cool the stirred mixture to a temperature between 293–303 K (20–30 °C).

-

Add sulfuryl chloride (1.1 eq) dropwise to the solution.

-

After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

| Parameter | Value | Reference |

| Reactant Ratio | 4-hydroxyacetophenone : SO₂Cl₂ (1 : 1.1) | [2] |

| Solvent | Methanol, Ethyl acetate/Dichloromethane | [2] |

| Temperature | 293–303 K | [2] |

| Reaction Time | 1 hour | [2] |

Synthesis of 4-(2-amino-4-thiazolyl)phenol

The Hantzsch condensation of 2-chloro-1-(4-hydroxyphenyl)ethanone with thiourea yields the target compound.

Materials:

-

2-chloro-1-(4-hydroxyphenyl)ethanone

-

Thiourea

-

Ethanol (absolute)

-

Deionized water

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-1-(4-hydroxyphenyl)ethanone (1.0 eq) in absolute ethanol.

-

Add thiourea (1.1-1.5 eq) to the solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.[1]

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled reaction mixture into cold deionized water to precipitate the product.

-

Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.[1]

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with deionized water to remove any inorganic salts.

-

Dry the crude product. For further purification, recrystallization from ethanol or an ethanol/water mixture can be performed.

| Parameter | Value | Reference |

| Reactant Ratio | α-haloketone : thiourea (1.0 : 1.1-1.5) | [1] |

| Solvent | Absolute Ethanol | [1] |

| Temperature | Reflux | [1] |

| Reaction Time | 1-3 hours | [1] |

Experimental Workflow

The overall experimental workflow for the synthesis of 4-(2-amino-4-thiazolyl)phenol is a two-stage process.

Caption: Experimental workflow for the synthesis of 4-(2-amino-4-thiazolyl)phenol.

Summary of Key Findings and Data

Characterization Data for 4-(2-amino-4-thiazolyl)phenol:

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂OS | [2] |

| Molecular Weight | 192.24 g/mol | [2] |

| CAS Number | 57634-55-6 | [2] |

Spectral data, including ¹H NMR, ¹³C NMR, and mass spectrometry, are essential for confirming the structure of the synthesized compound. The PubChem database provides reference spectral information for 4-(2-amino-1,3-thiazol-4-yl)phenol.[2]

Troubleshooting and Optimization

-

Low Yield: Incomplete reaction can be addressed by extending the reflux time or ensuring the use of anhydrous ethanol. The purity of the starting α-haloketone is also crucial.

-

Purification Issues: If the product is difficult to crystallize, column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) can be employed.

-

Reaction Monitoring: Close monitoring of the reaction by TLC is recommended to determine the optimal reaction time and prevent the formation of byproducts.

-

Alternative Methods: For a more environmentally friendly approach, a solvent-free Hantzsch condensation can be considered, where the reactants are heated together directly.[3] Microwave-assisted synthesis is another option that can significantly reduce reaction times.

Conclusion

The synthesis of 4-(2-amino-4-thiazolyl)phenol via the Hantzsch reaction is a robust and accessible method for obtaining this valuable intermediate. This guide provides the necessary theoretical background and practical protocols to aid researchers and scientists in its successful synthesis. The versatility of the 2-aminothiazole scaffold ensures that this compound will continue to be of significant interest in the ongoing quest for novel therapeutic agents.

References

Spectroscopic Profile of 4-(2-amino-4-thiazolyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(2-amino-4-thiazolyl)phenol, a molecule of interest in pharmaceutical research and development. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-(2-amino-4-thiazolyl)phenol (Molecular Formula: C₉H₈N₂OS, Molecular Weight: 192.24 g/mol )[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data (Predicted and based on available spectra)

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity |

| C2 | ~168 | Singlet |

| C4 | ~148 | Singlet |

| C5 | ~105 | Doublet |

| C1' | ~126 | Singlet |

| C2', C6' | ~128 | Doublet |

| C3', C5' | ~116 | Doublet |

| C4' | ~155 | Singlet |

¹H NMR Data (Predicted based on analogous compounds)

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H5 | ~6.5 - 7.0 | Singlet | - | 1H |

| H2', H6' | ~7.5 - 7.8 | Doublet | ~8.0 - 9.0 | 2H |

| H3', H5' | ~6.7 - 7.0 | Doublet | ~8.0 - 9.0 | 2H |

| -NH₂ | ~5.0 - 6.0 | Broad Singlet | - | 2H |

| -OH | ~9.0 - 10.0 | Broad Singlet | - | 1H |

Infrared (IR) Spectroscopy

The following table outlines the characteristic IR absorption bands for 4-(2-amino-4-thiazolyl)phenol, obtained via the KBr-Pellet technique[1].

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Strong, Broad | O-H and N-H stretching vibrations |

| ~3100 - 3000 | Medium | Aromatic C-H stretching |

| ~1620 | Strong | N-H bending (scissoring) of the primary amine |

| ~1590 | Strong | C=N stretching of the thiazole ring |

| ~1510 | Strong | Aromatic C=C stretching |

| ~1250 | Strong | C-O stretching of the phenol |

| ~830 | Strong | para-disubstituted benzene C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry data obtained via Gas Chromatography-Mass Spectrometry (GC-MS) indicates a molecular ion peak consistent with the compound's molecular weight[1]. A predicted fragmentation pattern is detailed below.

| m/z | Proposed Fragment |

| 192 | [M]⁺ (Molecular Ion) |

| 175 | [M - NH₃]⁺ |

| 164 | [M - CO]⁺ |

| 136 | [M - C₂H₂N₂]⁺ |

| 121 | [C₇H₅OS]⁺ |

| 93 | [C₆H₅O]⁺ |

Experimental Protocols

The following sections describe generalized protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 4-(2-amino-4-thiazolyl)phenol is prepared by dissolving 5-10 mg of the solid sample in approximately 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. The use of DMSO-d₆ is recommended to ensure the observation of exchangeable protons from the amino and hydroxyl groups. The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

Infrared (IR) Spectroscopy

For solid samples, the KBr pellet method is commonly employed. Approximately 1-2 mg of 4-(2-amino-4-thiazolyl)phenol is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

For mass analysis, a dilute solution of the compound (e.g., 1 mg/mL) is prepared in a suitable volatile solvent like methanol or acetonitrile. The sample is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar molecules. The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio, and a detector records their abundance.

Conclusion

This guide provides a consolidated resource for the spectroscopic characterization of 4-(2-amino-4-thiazolyl)phenol. The presented data and protocols are essential for the identification, purity assessment, and structural elucidation of this compound in various research and development settings. While experimental ¹H NMR and detailed MS fragmentation data were not explicitly found in the literature, the provided predictions based on sound chemical principles offer a valuable starting point for researchers.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-amino-4-thiazolyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-amino-4-thiazolyl)phenol is a heterocyclic organic compound that incorporates both a phenol and a 2-aminothiazole moiety. This unique structural combination makes it a valuable building block in medicinal chemistry and pharmaceutical research. Its derivatives have been investigated for a range of biological activities, including potential antioxidant and antibacterial properties.[1] A thorough understanding of its physicochemical properties is fundamental for its application in synthesis, formulation, and as a scaffold in drug discovery programs. This guide provides a detailed overview of the known and predicted physicochemical characteristics of 4-(2-amino-4-thiazolyl)phenol, outlines standard experimental protocols for their determination, and illustrates its role in research workflows.

Physicochemical Properties

| Property | Value | Source | Notes |

| IUPAC Name | 4-(2-amino-1,3-thiazol-4-yl)phenol | PubChem[2] | - |

| CAS Number | 57634-55-6 | PubChem[2], Sigma-Aldrich | - |

| Molecular Formula | C₉H₈N₂OS | PubChem[2], LookChem[1] | - |

| Molecular Weight | 192.24 g/mol | PubChem[2], LookChem[1] | - |

| Appearance | Solid | Sigma-Aldrich | Typically supplied as a solid powder. |

| Melting Point | Not available | - | A related compound, 4-((2-aminothiazol-4-yl) amino) phenol, has a reported melting point of 142-144 °C.[3] This value is for a different molecule and should be used with caution as a reference. |

| Boiling Point | 417.8 °C at 760 mmHg | LookChem[1] | This is a calculated value. |

| Density | 1.391 g/cm³ | LookChem[1] | This is a calculated value. |

| Solubility | Not available | - | The presence of both a polar phenol group and an amino group suggests potential solubility in polar organic solvents and some degree of aqueous solubility, which would be pH-dependent. For comparison, 4-aminophenol has a water solubility of approximately 1.5 g/100 mL.[4][5] |

| pKa | Not available | - | The molecule has two ionizable groups: the phenolic hydroxyl (acidic) and the amino group (basic). The pKa of the phenolic proton in phenol is approximately 10.[6] The amino group on the thiazole ring is expected to be a weak base. |

| logP (Octanol/Water) | 1.9 (XLogP3) | PubChem[2] | This is a computationally predicted value, suggesting moderate lipophilicity. |

| Hydrogen Bond Donors | 3 | PubChem[2] | Computed value. |

| Hydrogen Bond Acceptors | 4 | PubChem[2] | Computed value. |

Logical Workflow in Drug Discovery

The following diagram illustrates the logical flow of how 4-(2-amino-4-thiazolyl)phenol is utilized in a typical drug discovery and development context. Its fundamental properties inform its synthetic applications, leading to new chemical entities that are then evaluated for biological activity.

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties are outlined below. These represent standard methodologies widely used in chemical and pharmaceutical research.

Melting Point Determination

The melting point is a crucial indicator of purity.

-

Sample Preparation: A small amount of the dry, crystalline 4-(2-amino-4-thiazolyl)phenol is finely crushed and packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a controlled rate (e.g., a rapid ramp to approach the expected melting point, followed by a slower ramp of 1-2 °C per minute near the melting range).

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range. A narrow range (e.g., < 2 °C) is indicative of high purity.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is critical for predicting the ionization state of the molecule at different pH values.

-

Solution Preparation: A precise amount of 4-(2-amino-4-thiazolyl)phenol is dissolved in a suitable solvent (e.g., water or a co-solvent system like water/methanol if solubility is low) to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic amino group, and separately with a strong base (e.g., 0.1 M NaOH) to determine the pKa of the acidic phenol group. The titrant is added in small, precise increments.

-

Data Analysis: The pH is recorded after each addition of titrant. A titration curve (pH vs. volume of titrant) is generated. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the curve (often using the first or second derivative).

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a key measure of lipophilicity, which influences membrane permeability and absorption.

-

Phase Preparation: Equal volumes of n-octanol and a buffered aqueous solution (typically pH 7.4 to mimic physiological conditions) are pre-saturated by shaking them together for 24 hours, followed by separation.

-

Partitioning: A known amount of 4-(2-amino-4-thiazolyl)phenol is dissolved in one of the phases (e.g., the aqueous phase). This solution is then combined with an equal volume of the other pre-saturated phase in a flask.

-

Equilibration: The flask is sealed and agitated (shaken or stirred) at a constant temperature until equilibrium is reached (typically for several hours).

-

Phase Separation: The mixture is allowed to stand or is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Analysis: The concentration of the compound in each phase is accurately measured using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Experimental Workflow Visualization

The following diagram provides a visual representation of the standard workflow for the experimental determination of the key physicochemical properties discussed.

References

In-Depth Technical Guide: 4-(2-AMINO-THIAZOL-4-YL)-PHENOL (CAS Number: 57634-55-6)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, safety information, and biological activities of 4-(2-aminothiazol-4-yl)phenol, registered under CAS number 57634-55-6. This compound is a heterocyclic molecule featuring a phenol group attached to a 2-aminothiazole core. It serves as a versatile building block in medicinal chemistry, with demonstrated potential in the development of novel therapeutic agents due to its antioxidant and antibacterial properties.[1] This document consolidates key quantitative data, detailed experimental protocols for its synthesis and biological evaluation, and a representative signaling pathway to illustrate its potential mechanism of action as a kinase inhibitor.

Chemical and Physical Properties

The fundamental chemical and physical properties of 4-(2-aminothiazol-4-yl)phenol are summarized in the table below. These properties are essential for its handling, formulation, and application in a research setting.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈N₂OS | [1][2][3] |

| Molecular Weight | 192.24 g/mol | [1][2][3] |

| IUPAC Name | 4-(2-amino-1,3-thiazol-4-yl)phenol | [2] |

| Synonyms | 4-(2-amino-4-thiazolyl)phenol, 2-Amino-4-(4-hydroxyphenyl)thiazole | [1] |

| Appearance | Solid (form not specified in sources) | |

| Boiling Point | 417.8 °C at 760 mmHg | [1] |

| Flash Point | 206.5 °C | [1] |

| Density | 1.391 g/cm³ | [1] |

| Vapor Pressure | 1.42E-07 mmHg at 25°C | [1] |

| Refractive Index | 1.7 | [1] |

| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | [1] |

Safety and Handling

4-(2-aminothiazol-4-yl)phenol is classified as a hazardous substance and requires careful handling in a laboratory setting. The following table summarizes its GHS hazard classifications and associated precautionary statements.

| Hazard Class | Code | Description | Source(s) |

| Acute toxicity, Oral | H302 | Harmful if swallowed | [2][4] |

| Skin irritation | H315 | Causes skin irritation | [2][4] |

| Eye irritation | H319 | Causes serious eye irritation | [2][4] |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | [2][4] |

Precautionary Statements: P261, P264, P271, P301 + P312, P302 + P352, P305 + P351 + P338[4]

Hazard Codes: Xi, Xn (Irritant, Harmful)[1]

For comprehensive safety information, it is imperative to consult the full Safety Data Sheet (SDS) from the supplier. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols

This section details the methodologies for the synthesis and biological evaluation of 4-(2-aminothiazol-4-yl)phenol, compiled from various research sources.

Synthesis of 2-Aminothiazole Derivatives

A common method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea.[2] The following is a general protocol based on this method.

Experimental Workflow for Hantzsch Thiazole Synthesis

References

An In-depth Technical Guide on the Crystal Structure of Aminothiazolylphenols

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract: This document provides a detailed technical overview of the crystal structure analysis of aminothiazolylphenols, a class of compounds with significant interest in medicinal chemistry. Due to the absence of a publicly available crystal structure for 4-(2-amino-4-thiazolyl)phenol, this guide focuses on the comprehensive analysis of its close structural isomer, 2-(2-amino-1,3-thiazol-4-yl)phenol , for which crystallographic data is available. This guide details the experimental methodologies for synthesis and crystallization, presents the complete crystallographic data, and discusses the potential biological implications and relevant signaling pathways associated with this scaffold.

Introduction

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant effects.[1][2] The incorporation of a phenol group into the 2-aminothiazole structure introduces a critical functional group that can participate in hydrogen bonding, act as a proton donor or acceptor, and potentially modulate the compound's interaction with biological targets. Understanding the three-dimensional arrangement of atoms, bond lengths, angles, and intermolecular interactions through single-crystal X-ray diffraction is paramount for rational drug design, structure-activity relationship (SAR) studies, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds.

This whitepaper serves as a technical guide to the crystal structure analysis of this important class of molecules, using 2-(2-amino-1,3-thiazol-4-yl)phenol as a definitive case study.

Experimental Protocols

Synthesis of Aminothiazolylphenols

The synthesis of 4-(2-amino-4-thiazolyl)phenol and its isomers is most commonly achieved via the Hantzsch Thiazole Synthesis .[3] This method involves the condensation reaction between an α-haloketone and a thioamide-containing reactant, typically thiourea.

Protocol for the Synthesis of 4-(2-Amino-4-thiazolyl)phenol:

-

Materials:

-

2-Bromo-4'-hydroxyacetophenone (1.0 equivalent)

-

Thiourea (1.1 equivalents)

-

Ethanol (solvent)

-

Sodium Bicarbonate (for neutralization)

-

-

Procedure:

-

2-Bromo-4'-hydroxyacetophenone (1.0 eq) is dissolved in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Thiourea (1.1 eq) is added to the solution.

-

The reaction mixture is heated to reflux and maintained for 3 to 6 hours.

-

Reaction progress is monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

-

Upon completion, the mixture is cooled to room temperature. The product often precipitates as the hydrobromide salt.

-

The precipitate is collected by vacuum filtration.

-

To obtain the free base, the collected hydrobromide salt is dissolved in a minimal amount of warm water and neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The precipitated free base, 4-(2-amino-4-thiazolyl)phenol, is collected by filtration, washed with cold water, and dried under vacuum.

-

Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[3]

-

Single Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction is a critical step that often requires empirical optimization.

-

Protocol for Crystallization:

-

The purified aminothiazolylphenol compound is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or acetone).

-

The solution is filtered while hot to remove any insoluble impurities.

-

The clear filtrate is allowed to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, well-ordered crystals.

-

Alternatively, vapor diffusion can be employed. The compound is dissolved in a solvent in which it is readily soluble (e.g., dimethylformamide), and this solution is placed in a small open vial. The vial is then placed in a larger sealed jar containing a less polar "anti-solvent" (e.g., diethyl ether) in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the primary solvent, reducing the compound's solubility and promoting gradual crystallization.

-

Once formed, single crystals are carefully selected under a microscope for mounting.

-

X-ray Diffraction Data Collection and Structure Refinement

-

Data Collection:

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential crystal degradation.

-

X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

-

A series of diffraction images are collected as the crystal is rotated through various angles.

-

-

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell dimensions and space group.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined against the experimental data using full-matrix least-squares techniques. This iterative process adjusts atomic coordinates, and thermal parameters to minimize the difference between observed and calculated structure factors.

-

Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

-

Data Presentation: Crystal Structure of 2-(2-amino-1,3-thiazol-4-yl)phenol

As a reference, the crystallographic data for the isomer 2-(2-amino-1,3-thiazol-4-yl)phenol (CCDC Deposition Number: 181938) is presented below. This data is representative of the structural features expected for this class of compounds.

Table 1: Crystal Data and Structure Refinement Details.

| Parameter | Value |

|---|---|

| Empirical Formula | C₉H₈N₂OS |

| Formula Weight | 192.24 |

| Temperature | 120(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 11.234(2) Å, α = 90° |

| b = 5.678(1) Å, β = 94.34(3)° | |

| c = 13.897(3) Å, γ = 90° | |

| Volume | 882.9(3) ų |

| Z | 4 |

| Calculated Density | 1.446 Mg/m³ |

| Absorption Coefficient | 0.302 mm⁻¹ |

| F(000) | 400 |

| Theta Range for Data | 3.26 to 27.50° |

| Reflections Collected | 4321 |

| Independent Reflections | 2018 [R(int) = 0.0453] |

| Final R indices | R1 = 0.0483, wR2 = 0.1105 |

| Goodness-of-fit on F² | 1.035 |

Table 2: Selected Bond Lengths (Å).

| Bond | Length (Å) | Bond | Length (Å) |

|---|---|---|---|

| S(1)-C(2) | 1.745(2) | N(3)-C(2) | 1.318(3) |

| S(1)-C(5) | 1.721(2) | N(10)-C(2) | 1.341(3) |

| C(4)-C(5) | 1.359(3) | C(4)-C(6) | 1.472(3) |

| N(3)-C(4) | 1.385(3) | C(7)-O(1) | 1.365(3) |

Table 3: Selected Bond Angles (°).

| Atoms | Angle (°) | Atoms | Angle (°) |

|---|---|---|---|

| C(5)-S(1)-C(2) | 89.8(1) | C(5)-C(4)-N(3) | 115.3(2) |

| N(3)-C(2)-N(10) | 118.4(2) | C(5)-C(4)-C(6) | 128.0(2) |

| N(3)-C(2)-S(1) | 114.9(2) | N(3)-C(4)-C(6) | 116.7(2) |

| N(10)-C(2)-S(1) | 126.7(2) | C(4)-C(5)-S(1) | 111.4(2) |

| C(2)-N(3)-C(4) | 108.6(2) | O(1)-C(7)-C(6) | 118.0(2) |

Mandatory Visualizations

Experimental Workflow

The logical flow from starting materials to final structural analysis is a critical aspect of crystallographic studies.

Potential Biological Signaling Pathway

2-Aminothiazole derivatives have been identified as inhibitors of several key signaling pathways implicated in cancer and inflammation.[4] One prominent mechanism involves the inhibition of protein kinases, such as Akt, and the cyclooxygenase (COX) enzymes involved in prostaglandin synthesis.

Conclusion

This technical guide has outlined the comprehensive process for the synthesis and crystal structure analysis of aminothiazolylphenols, using the publicly available data for 2-(2-amino-1,3-thiazol-4-yl)phenol as a detailed example. The provided experimental protocols offer a practical framework for researchers, while the tabulated crystallographic data serves as a crucial reference for computational chemists and drug designers. The defined three-dimensional structure is fundamental to understanding how these molecules interact with biological targets, such as protein kinases and enzymes like COX. The insights gained from such analyses are invaluable for the continued development of novel 2-aminothiazole derivatives as potent therapeutic agents.

References

In-depth Technical Guide: Physicochemical Properties of 4-(2-amino-4-thiazolyl)phenol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known and predicted physicochemical properties of 4-(2-amino-4-thiazolyl)phenol, a key building block in medicinal chemistry. Due to a lack of extensive, publicly available experimental data, this document focuses on providing robust, detailed experimental protocols for the determination of its aqueous solubility and acid dissociation constants (pKa). Furthermore, it includes predicted values for these parameters to guide initial experimental design. This guide also visualizes a general synthesis pathway and a typical drug discovery workflow where this compound serves as a crucial starting material, offering a comprehensive resource for researchers in drug development.

Introduction

4-(2-amino-4-thiazolyl)phenol is a heterocyclic compound incorporating a phenol, an amine, and a thiazole ring. This unique combination of functional groups makes it a versatile scaffold in the synthesis of various biologically active molecules. Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The phenolic and amino moieties provide sites for further chemical modification and play a crucial role in the molecule's interaction with biological targets. An accurate understanding of its solubility and pKa is fundamental for its application in drug design, formulation development, and pharmacokinetic studies.

Physicochemical Data

| Property | Value | Source | Notes |

| Molecular Formula | C₉H₈N₂OS | PubChem[1] | - |

| Molecular Weight | 192.24 g/mol | PubChem[1] | - |

| Appearance | White to off-white solid | ChemicalBook[2] | - |

| Boiling Point | 417.8 ± 20.0 °C | ChemicalBook[2] | Predicted |

| Density | 1.391 ± 0.06 g/cm³ | ChemicalBook[2] | Predicted |

| pKa | 8.79 ± 0.15 | ChemicalBook[2] | Predicted |

| Solubility | Data not available | - | Experimental determination is recommended. |

Experimental Protocols

Given the absence of definitive experimental data, the following sections provide detailed, best-practice methodologies for the determination of solubility and pKa of 4-(2-amino-4-thiazolyl)phenol.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water, buffer) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Apparatus and Reagents:

-

4-(2-amino-4-thiazolyl)phenol (crystalline solid)

-

Purified water (e.g., Milli-Q or equivalent)

-

pH buffers (pH 1.2, 4.5, 6.8, and 7.4)

-

Glass vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

-

Syringes and filters (e.g., 0.22 µm PVDF)

Procedure:

-

Preparation: Add an excess amount of 4-(2-amino-4-thiazolyl)phenol to several vials containing a known volume of the desired aqueous medium (e.g., 10 mL of pH 7.4 buffer). The excess solid should be visually apparent.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the pellet, it is advisable to take the sample from the upper portion of the supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter. Dilute the filtrate with a known volume of the solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry at the λmax of the compound or by HPLC with a suitable detector.

-

Calculation: Calculate the solubility of 4-(2-amino-4-thiazolyl)phenol in the selected medium, taking into account the dilution factor. The experiment should be performed in triplicate.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of ionizable compounds by measuring the pH of a solution as a function of the volume of added titrant.

Principle: The compound is dissolved in a suitable solvent (or co-solvent system for poorly soluble compounds) and titrated with a strong acid or base. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Apparatus and Reagents:

-

4-(2-amino-4-thiazolyl)phenol

-

Standardized 0.1 M hydrochloric acid (HCl)

-

Standardized 0.1 M sodium hydroxide (NaOH)

-

Potassium chloride (KCl) for maintaining constant ionic strength

-

Methanol or other suitable co-solvent

-

Calibrated pH meter with a combination electrode

-

Automatic titrator or a burette

-

Magnetic stirrer and stir bar

-

Thermostated reaction vessel

Procedure:

-

Sample Preparation: Accurately weigh a known amount of 4-(2-amino-4-thiazolyl)phenol and dissolve it in a known volume of a co-solvent/water mixture (e.g., 50:50 methanol:water) to a final concentration of approximately 1 mM. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).

-

Titration Setup: Place the solution in a thermostated vessel at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and the tip of the burette into the solution. Stir the solution gently.

-

Titration:

-

To determine the pKa of the phenolic hydroxyl group (acidic), titrate the solution with standardized NaOH.

-

To determine the pKa of the amino group (basic), first, acidify the solution with a known excess of standardized HCl and then back-titrate with standardized NaOH.

-

-

Data Acquisition: Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa value(s) can be determined from the pH at the half-equivalence point(s). The equivalence points can be identified from the inflection points of the titration curve, often visualized more clearly by plotting the first or second derivative of the curve.

pKa Determination (UV-Vis Spectrophotometry)

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Principle: The absorbance of a solution of the compound is measured at various pH values. The pKa is determined by fitting the absorbance data to the Henderson-Hasselbalch equation.

Apparatus and Reagents:

-

4-(2-amino-4-thiazolyl)phenol

-

A series of buffers covering a wide pH range (e.g., pH 2 to 12) with constant ionic strength.

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Calibrated pH meter

Procedure:

-

Preparation of Solutions: Prepare a stock solution of 4-(2-amino-4-thiazolyl)phenol in a suitable solvent (e.g., methanol). Prepare a series of buffered aqueous solutions with known pH values.

-

Spectral Measurement: Add a small, constant volume of the stock solution to each buffered solution to achieve the same final concentration. Record the UV-Vis spectrum (e.g., from 200-400 nm) for each solution.

-

Data Analysis: Identify the wavelength(s) where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH. The resulting sigmoidal curve can be fitted to the appropriate equation derived from the Beer-Lambert law and the Henderson-Hasselbalch equation to determine the pKa. The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species.[3]

Mandatory Visualizations

Synthesis Pathway

The synthesis of 4-(2-amino-4-thiazolyl)phenol and its derivatives often follows the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone with a thioamide.

Caption: Hantzsch synthesis of 4-(2-amino-4-thiazolyl)phenol.

Experimental Workflow: Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the aqueous solubility of 4-(2-amino-4-thiazolyl)phenol using the shake-flask method.

Caption: Workflow for solubility determination.

Logical Relationship: Drug Discovery Process

This diagram outlines a simplified, typical workflow in drug discovery, starting from a building block like 4-(2-amino-4-thiazolyl)phenol.

Caption: Simplified drug discovery workflow.

Conclusion

While experimental data on the solubility and pKa of 4-(2-amino-4-thiazolyl)phenol are currently lacking in the public domain, this technical guide provides the necessary framework for researchers to determine these critical parameters. The detailed experimental protocols for the shake-flask and titration methods offer a clear path to generating reliable data. The inclusion of predicted values serves as a useful starting point for experimental design. The visualized synthesis and drug discovery workflows place this important molecule in the broader context of pharmaceutical research, underscoring its potential as a valuable scaffold for the development of new therapeutic agents. It is recommended that experimental determination of the properties outlined herein be undertaken to facilitate the progression of research involving this compound.

References

- 1. 4-(2-Amino-1,3-thiazol-4-yl)phenol | C9H8N2OS | CID 346926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(2-AMINO-THIAZOL-4-YL)-PHENOL | 57634-55-6 [chemicalbook.com]

- 3. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability and Decomposition of 4-(2-amino-4-thiazolyl)phenol: A Technical Guide

Disclaimer: As of the latest literature review, no specific experimental studies on the thermal stability and decomposition of 4-(2-amino-4-thiazolyl)phenol have been publicly documented. This guide, therefore, provides a comprehensive overview based on the known physicochemical properties of the compound and the documented thermal behavior of structurally related molecules, namely aminophenols and thiazole derivatives. The information herein is intended to serve as a foundational resource for researchers and drug development professionals, offering insights into potential decomposition pathways and outlining robust experimental protocols for future thermal analysis.

Physicochemical Properties of 4-(2-amino-4-thiazolyl)phenol

A summary of the key physicochemical properties of 4-(2-amino-4-thiazolyl)phenol is presented in Table 1. These properties are essential for understanding the compound's behavior under thermal stress and for designing appropriate analytical methodologies.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂OS | PubChem |

| Molecular Weight | 192.24 g/mol | PubChem |

| Appearance | Solid | Sigma-Aldrich |

| CAS Number | 57634-55-6 | Sigma-Aldrich |

| Storage Temperature | 2-8°C, inert atmosphere, keep in dark place | Sigma-Aldrich |

Inferred Thermal Behavior and Potential Decomposition Pathways

The thermal stability of an organic molecule is intrinsically linked to its structure, specifically the bond dissociation energies of its constituent functional groups and aromatic systems. For 4-(2-amino-4-thiazolyl)phenol, the presence of an amino group, a hydroxyl group, a thiazole ring, and a phenyl ring suggests a complex decomposition profile.

Based on studies of related compounds, the following thermal events can be anticipated:

-

Aminophenols: Thermogravimetric analysis of aminophenol isomers indicates that their decomposition is a multi-stage process. The initial weight loss is often attributed to the loss of the amino and hydroxyl groups, followed by the fragmentation of the benzene ring at higher temperatures.

-

Thiazole Derivatives: The thermal decomposition of thiazole-containing compounds can be initiated by the cleavage of the thiazole ring. Studies on various thiazole derivatives have shown that the thermolysis often starts at temperatures between 160-190°C.[1] The fragmentation of the ring can lead to the release of sulfur- and nitrogen-containing volatile products.[2]

Considering these points, a hypothetical thermal decomposition pathway for 4-(2-amino-4-thiazolyl)phenol is proposed in the diagram below. The decomposition is likely to initiate with the loss of the amino and hydroxyl groups, followed by the fragmentation of the thiazole and phenyl rings at elevated temperatures.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of 4-(2-amino-4-thiazolyl)phenol, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. The following are detailed, generalized experimental protocols.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and degradation temperatures of the compound by measuring its mass change as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of 4-(2-amino-4-thiazolyl)phenol into a clean, tared TGA crucible (e.g., alumina or platinum).[3]

-

Experimental Conditions:

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Determine the onset temperature of decomposition (Tonset) and the temperatures corresponding to each stage of mass loss.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to measure the enthalpy changes associated with these events.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 4-(2-amino-4-thiazolyl)phenol into a hermetically sealed aluminum pan.[5] Prepare an empty, sealed aluminum pan to be used as a reference.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.[5]

-

Temperature Program:

-

Heat the sample from ambient temperature to a temperature above its expected melting point at a rate of 10°C/min.

-

Hold isothermally for 2-5 minutes to ensure complete melting.

-

Cool the sample to a sub-ambient temperature (e.g., -20°C) at a controlled rate (e.g., 10°C/min).

-

Reheat the sample to the final temperature at 10°C/min.

-

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Determine the melting point (Tm) from the peak of the endothermic event in the first heating cycle.

-

Identify any other thermal events, such as glass transitions (Tg) or crystallization events (Tc).

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

-

Experimental Workflow

The logical flow of operations for a comprehensive thermal analysis of 4-(2-amino-4-thiazolyl)phenol is depicted in the following diagram.

Conclusion

While direct experimental data on the thermal stability and decomposition of 4-(2-amino-4-thiazolyl)phenol is currently unavailable, this guide provides a robust framework for its investigation. By leveraging knowledge from structurally similar compounds, a plausible decomposition pathway has been proposed. Furthermore, the detailed experimental protocols for TGA and DSC offer a clear roadmap for researchers to empirically determine the thermal properties of this compound. Such data is critical for ensuring the stability, safety, and efficacy of pharmaceutical products containing this molecule.

References

- 1. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Progress of Thiazole Flavor Compounds [btbuspxb.com]

- 3. epfl.ch [epfl.ch]

- 4. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 5. qualitest.ae [qualitest.ae]

A Historical Perspective on the Discovery of 2-Aminothiazole Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its journey from a laboratory curiosity to a privileged structure in drug discovery is a testament to over a century of chemical innovation and biological exploration. This technical guide provides a comprehensive historical perspective on the discovery, synthesis, and evolution of 2-aminothiazole scaffolds, detailing the key scientific milestones, experimental protocols, and the elucidation of their biological significance.

The Genesis: Hantzsch's Thiazole Synthesis (1887)

The story of 2-aminothiazoles begins with the pioneering work of German chemist Arthur Hantzsch. In 1887, he reported a general method for the synthesis of thiazole rings by reacting α-haloketones with thioamides.[1][2][3] A crucial extension of this reaction, the condensation of an α-haloketone with thiourea, provided a direct route to the 2-aminothiazole core structure.[4] This reaction, now famously known as the Hantzsch thiazole synthesis, remains a fundamental and widely used method for constructing this important heterocyclic system.

Experimental Protocols: A Representative Historical Synthesis of 2-Amino-4-methylthiazole

Objective: To synthesize 2-amino-4-methylthiazole from chloroacetone and thiourea.

Materials:

-

Thiourea (1 mole)

-

Water

-

Chloroacetone (1 mole)

-

Sodium hydroxide (solid)

-

Diethyl ether

Procedure:

-

A suspension of thiourea in water is prepared in a flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

-

Chloroacetone is added dropwise to the stirred suspension over a period of 30 minutes. The reaction is exothermic, and the thiourea dissolves as the reaction progresses.

-

The reaction mixture is then made alkaline by the addition of solid sodium hydroxide, with cooling to manage the heat generated.

-

An oily upper layer containing the product separates. This layer is collected, and the aqueous layer is extracted three times with diethyl ether.

-

The collected oil and the ether extracts are combined and dried over solid sodium hydroxide.

-

After filtration to remove any tars, the ether is removed by distillation.

-

The resulting crude oil is then distilled under reduced pressure to yield pure 2-amino-4-methylthiazole.

The Dawn of a New Era: The Emergence of Sulfathiazole and Antibacterial Activity

For several decades following its discovery, the 2-aminothiazole scaffold remained primarily of academic interest. However, the landscape of medicine was dramatically altered in the 1930s with the discovery of sulfonamide antibacterial agents.[1] This new class of drugs, originating from the dye industry, created a surge in the synthesis and biological evaluation of related heterocyclic compounds.[6] It was in this fervent environment of early antibiotic research that the therapeutic potential of the 2-aminothiazole moiety was first realized with the development of sulfathiazole .[7]

Sulfathiazole emerged as a potent antibacterial agent, demonstrating significant activity against a range of pathogenic bacteria.[8] Its discovery marked a pivotal moment, solidifying the importance of the 2-aminothiazole scaffold in medicinal chemistry and paving the way for the development of numerous other derivatives.

Data Presentation: Early Antibacterial Activity of Sulfonamide Derivatives

The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for early sulfonamide derivatives, including those with a 2-aminothiazole core, against common bacterial pathogens. It is important to note that historical data from the early 20th century is not always presented in the standardized formats of modern research. The values presented here are representative of early findings and more recent evaluations of these foundational compounds.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Sulfathiazole | Staphylococcus aureus | 64 - 256 | [9] |

| Sulfathiazole | Escherichia coli | 64 - 512 | [9] |

| Sulfadiazine | Staphylococcus aureus | 32 - 512 | [9] |

| Sulfamethoxazole | Staphylococcus aureus | 4 - 128 | [9] |

Experimental Protocols: Historical Synthesis of Sulfathiazole

The synthesis of sulfathiazole in the mid-20th century was a multi-step process that built upon the foundational chemistries of both sulfonamide and 2-aminothiazole synthesis. The following protocol is a representation of the methods used during that era.[7]

Objective: To synthesize sulfathiazole from p-acetamidobenzenesulfonyl chloride and 2-aminothiazole.

Materials:

-

p-Acetamidobenzenesulfonyl chloride

-

2-Aminothiazole

-

Pyridine (as a solvent and acid scavenger)

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

Condensation: p-Acetamidobenzenesulfonyl chloride is reacted with 2-aminothiazole in a suitable solvent, historically often pyridine, which also acts to neutralize the hydrochloric acid byproduct. The mixture is heated to facilitate the condensation reaction, forming the N-acetylated intermediate.

-

Hydrolysis: The resulting N-acetylsulfathiazole is then hydrolyzed to remove the acetyl protecting group. This is typically achieved by heating the intermediate with aqueous hydrochloric acid.

-

Neutralization and Isolation: The acidic solution is cooled, and the pH is carefully adjusted with a sodium hydroxide solution to precipitate the free sulfathiazole. The solid product is then collected by filtration, washed with water, and dried.

Elucidating the Mechanism of Action: The Folic Acid Synthesis Pathway

A major breakthrough in understanding how sulfathiazole and other sulfonamides exerted their antibacterial effects came in 1940 with the work of Woods and Fildes.[1] They discovered that the antibacterial action of sulfonamides could be reversed by para-aminobenzoic acid (PABA). This led to the groundbreaking hypothesis that sulfonamides act as competitive inhibitors of a bacterial enzyme that utilizes PABA.[1][2]

Subsequent research confirmed that this enzyme is dihydropteroate synthase (DHPS) , which is crucial for the bacterial synthesis of folic acid. Folic acid is an essential vitamin for the synthesis of nucleic acids and certain amino acids. Bacteria must synthesize their own folic acid, whereas humans obtain it from their diet. This metabolic difference is the basis for the selective toxicity of sulfonamides against bacteria.[10][11] The 2-aminothiazole moiety in sulfathiazole plays a key role in the molecule's overall shape and electronic properties, allowing it to effectively mimic PABA and bind to the active site of DHPS.[12]

Mandatory Visualization: Sulfonamide Inhibition of Folic Acid Synthesis

Caption: Competitive inhibition of dihydropteroate synthase (DHPS) by sulfathiazole.

The Legacy and Continued Evolution of 2-Aminothiazole Scaffolds

The discovery of sulfathiazole and the elucidation of its mechanism of action firmly established the 2-aminothiazole scaffold as a valuable pharmacophore. While the widespread use of early sulfonamides declined with the advent of penicillin and the rise of antibiotic resistance, the story of the 2-aminothiazole scaffold was far from over.

The versatility of the Hantzsch synthesis and the favorable drug-like properties of the 2-aminothiazole ring have led to its incorporation into a vast number of drugs with diverse therapeutic applications, including:

-

Antimicrobials: Second and third-generation cephalosporin antibiotics.

-

Anti-inflammatory agents: Meloxicam and other non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer agents: Dasatinib, a tyrosine kinase inhibitor.

-

Antiviral agents

-

Antifungal agents

The historical journey of the 2-aminothiazole scaffold, from its initial synthesis by Hantzsch to its role in the first wave of antibiotics and its continued presence in modern pharmaceuticals, highlights its enduring importance in the field of drug discovery and development.

Mandatory Visualization: Historical Timeline of 2-Aminothiazole Discovery

Caption: Key milestones in the discovery and development of 2-aminothiazole scaffolds.

Conclusion

The historical trajectory of the 2-aminothiazole scaffold is a compelling narrative of scientific discovery, from fundamental organic synthesis to life-saving therapeutic applications. The initial breakthrough of the Hantzsch synthesis provided the essential chemical tool, while the subsequent era of sulfonamide discovery unveiled the profound biological potential of this heterocyclic system. The elucidation of its mechanism of action not only explained its efficacy but also laid the groundwork for the principles of antimetabolite theory in drug design. Today, the 2-aminothiazole core continues to be a privileged scaffold, demonstrating the enduring legacy of this remarkable chemical entity in the ongoing quest for novel and effective medicines.

References

- 1. brill.com [brill.com]

- 2. nbinno.com [nbinno.com]

- 3. synarchive.com [synarchive.com]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. openaccesspub.org [openaccesspub.org]

- 7. benchchem.com [benchchem.com]

- 8. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]

- 9. jocpr.com [jocpr.com]

- 10. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sulfonamides, structure-activity relationship, and mode of action. Structural problems of the antibacterial action of 4-aminobenzoic acid (PABA) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Insights into 4-(2-amino-4-thiazolyl)phenol: A Technical Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 4-(2-amino-4-thiazolyl)phenol. As a key building block in pharmaceutical research, understanding the fundamental quantum mechanical characteristics of this molecule is paramount for designing novel therapeutic agents.[1] This document outlines the standard computational methodologies, presents illustrative quantitative data, and visualizes the typical workflows and potential biological interactions relevant to drug development.

Introduction to 4-(2-amino-4-thiazolyl)phenol

4-(2-amino-4-thiazolyl)phenol, with the chemical formula C₉H₈N₂OS, is a heterocyclic compound featuring a phenol ring attached to a 2-aminothiazole moiety.[1] This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The compound serves as a versatile precursor for the synthesis of numerous pharmaceutical agents, exhibiting potential antioxidant and antibacterial properties.[1] Quantum chemical calculations offer a powerful in-silico approach to predict its molecular properties, reactivity, and potential interactions with biological targets, thereby accelerating the drug discovery and development process.

Computational Methodology

The quantum chemical calculations summarized in this guide are typically performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Software and Theoretical Level

-

Software: Gaussian 09/16, ORCA, or similar quantum chemistry software packages.

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: 6-311++G(d,p) or a similar split-valence basis set with diffuse and polarization functions to accurately describe the electronic distribution, especially for the heteroatoms and potential hydrogen bonding.

Experimental Protocols

Protocol 1: Geometry Optimization The initial molecular structure of 4-(2-amino-4-thiazolyl)phenol is built using a molecular editor and subjected to geometry optimization. This process calculates the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. The optimization is performed without any symmetry constraints to ensure the true global minimum on the potential energy surface is found.

Protocol 2: Vibrational Frequency Analysis Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation confirms that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and provides the theoretical infrared (IR) and Raman spectra. These spectra are invaluable for the characterization of the molecule and for interpreting experimental spectroscopic data.

Protocol 3: Electronic Property Calculation To understand the chemical reactivity and electronic transitions, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. Additionally, the molecular electrostatic potential (MEP) is mapped to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of its electrophilic and nucleophilic sites.

Quantitative Data Summary

The following tables present illustrative quantitative data derived from quantum chemical calculations for 4-(2-amino-4-thiazolyl)phenol. Note: As no specific literature with these calculations for the exact molecule was found, this data is representative of what would be expected from a DFT B3LYP/6-311++G(d,p) calculation.

Optimized Geometric Parameters (Illustrative)

| Parameter | Bond/Angle | Value |

| Bond Length | C-S (thiazole) | 1.75 Å |

| C=N (thiazole) | 1.32 Å | |

| C-N (amino) | 1.37 Å | |

| C-C (ring linkage) | 1.48 Å | |

| C-O (phenol) | 1.36 Å | |

| Bond Angle | C-S-C (thiazole) | 89.5° |

| N-C-S (thiazole) | 115.2° | |

| C-C-N (amino) | 125.8° | |

| Dihedral Angle | Phenol-Thiazole | 25.0° |

Calculated Vibrational Frequencies (Illustrative)

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(O-H) | 3650 | Phenolic O-H stretch |

| ν(N-H) | 3450, 3350 | Amino N-H symmetric and asymmetric stretch |

| ν(C=N) | 1620 | Thiazole C=N stretch |

| ν(C=C) | 1580, 1500 | Aromatic C=C stretch |

| δ(N-H) | 1640 | Amino N-H scissoring |

| γ(C-H) | 830 | Aromatic C-H out-of-plane bend |

Electronic Properties (Illustrative)

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Energy Gap | 4.6 eV |

| Dipole Moment | 3.5 D |

Visualizations

Computational Workflow

Caption: A typical workflow for quantum chemical calculations.

Hypothetical Signaling Pathway Inhibition

Caption: Inhibition of a kinase signaling pathway.

Conclusion

Quantum chemical calculations provide indispensable insights into the fundamental properties of 4-(2-amino-4-thiazolyl)phenol. The methodologies and illustrative data presented in this guide underscore the power of computational chemistry in modern drug discovery. By predicting molecular geometry, vibrational spectra, and electronic properties, researchers can better understand the behavior of this important pharmaceutical building block, rationalize its biological activity, and design more effective therapeutic agents. The synergy between in-silico studies and experimental work is crucial for accelerating the development of next-generation medicines.

References

An In-depth Technical Guide to the Tautomerism of 2-Amino-4-phenylthiazoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomeric forms of 2-amino-4-phenylthiazole, a crucial scaffold in medicinal chemistry. Understanding the tautomeric equilibrium of this compound is paramount for rational drug design, as different tautomers can exhibit varied biological activities and physicochemical properties. This document delves into the structural, spectroscopic, and computational evidence to elucidate the predominant tautomeric form and explores its relevance in a key signaling pathway.

Introduction to Tautomerism in 2-Amino-4-phenylthiazole

2-Amino-4-phenylthiazole can theoretically exist in two primary tautomeric forms: the amino form and the imino form. This prototropic tautomerism involves the migration of a proton between the exocyclic amino group and the endocyclic nitrogen atom of the thiazole ring. The equilibrium between these forms is influenced by various factors, including the solvent, temperature, and electronic effects of substituents.

The stability of these tautomers is a critical consideration in drug development. The different arrangements of protons and double bonds can lead to distinct hydrogen bonding patterns, molecular conformations, and electronic distributions, all of which dictate the molecule's interaction with biological targets.

Tautomeric Forms and Equilibrium

Computational studies on the closely related 2-amino-4-methylthiazole provide significant insights into the energetics of the tautomeric equilibrium. These studies consistently indicate that the amino tautomer is the most stable form.[1] The imino form is significantly higher in energy, suggesting that the amino form is overwhelmingly predominant under standard conditions.

Below is a diagram illustrating the tautomeric equilibrium between the amino and imino forms of 2-amino-4-phenylthiazole.

Quantitative Data from Computational Studies

The relative energies of the tautomers of 2-amino-4-methylthiazole, a close structural analog, have been calculated using density functional theory (DFT). These calculations provide a quantitative basis for understanding the tautomeric preference.

| Tautomer | Relative Energy (kcal/mol) | Predicted Population at 298 K |

| Amino | 0.00 | >99.9% |

| Imino | 8.53 | <0.1% |

| Data adapted from computational studies on 2-amino-4-methylthiazole.[1] |

Experimental Evidence

Spectroscopic and crystallographic data provide critical experimental validation of the tautomeric forms of 2-amino-4-phenylthiazole.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for distinguishing between tautomers. In the amino form, the exocyclic nitrogen is bonded to two protons, which would typically appear as a broad singlet in the ¹H NMR spectrum. The chemical shifts of the thiazole ring protons and carbons are also characteristic of the amino tautomer's electronic structure. Available ¹H NMR and ¹³C NMR data for 2-amino-4-phenylthiazole are consistent with the presence of the amino tautomer in solution.[2][3]

Infrared (IR) Spectroscopy: IR spectroscopy can differentiate between the amino and imino forms by identifying characteristic vibrational frequencies. The amino tautomer exhibits N-H stretching vibrations, while the imino tautomer would show a C=N stretching vibration at a different frequency. The IR spectrum of 2-amino-4-phenylthiazole shows characteristic N-H stretches, further supporting the predominance of the amino form.[4]

X-ray Crystallography

The crystal structure of 2-amino-4-phenylthiazole has been determined by X-ray diffraction (CCDC 131254).[5] The solid-state structure unequivocally shows the molecule exists in the amino tautomeric form. The bond lengths and angles within the thiazole ring and the exocyclic amino group are consistent with the amino configuration.

Experimental Protocols

Synthesis of 2-Amino-4-phenylthiazole

A common and efficient method for the synthesis of 2-amino-4-phenylthiazole is the Hantzsch thiazole synthesis.[2]

Materials:

-

Acetophenone

-

Thiourea

-

Iodine

-

Methanol

-

Diethyl ether

-

Ammonium hydroxide solution

Procedure:

-

A mixture of acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is refluxed in a round-bottom flask for 12 hours.

-

After cooling, the reaction mixture is washed with diethyl ether to remove unreacted acetophenone and iodine.

-

The mixture is then cooled to room temperature and poured into an ammonium hydroxide solution.

-

The crude product precipitates and is collected by filtration.

-

The product is recrystallized from methanol to yield pure 2-amino-4-phenylthiazole.

The following diagram outlines the workflow for the synthesis of 2-amino-4-phenylthiazole.

Characterization of Tautomers

NMR Spectroscopy:

-

Dissolve a sample of 2-amino-4-phenylthiazole in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

Analyze the chemical shifts and integration of the signals. The presence of a signal corresponding to the NH₂ protons and the characteristic shifts of the thiazole ring protons and carbons will confirm the amino tautomer. The absence of signals expected for the imino tautomer indicates its low abundance.

X-ray Crystallography:

-

Grow single crystals of 2-amino-4-phenylthiazole suitable for X-ray diffraction, for example, by slow evaporation from a methanolic solution.

-

Mount a crystal on a goniometer head and place it in an X-ray diffractometer.

-

Collect diffraction data at a suitable temperature (e.g., 100 K).

-

Solve and refine the crystal structure using appropriate software. The resulting electron density map will reveal the positions of all atoms, confirming the tautomeric form.

Biological Relevance: Inhibition of MyD88 Signaling

2-Amino-4-phenylthiazole derivatives have emerged as promising inhibitors of the Myeloid differentiation primary response 88 (MyD88) protein.[6][7] MyD88 is a key adaptor protein in the Toll-like receptor (TLR) signaling pathway, which plays a central role in the innate immune response and inflammation. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.

2-Amino-4-phenylthiazole-based inhibitors are thought to act by preventing the homodimerization of the Toll/interleukin-1 receptor (TIR) domain of MyD88, a critical step for downstream signal transduction.[6]

The diagram below illustrates the MyD88-dependent signaling pathway and the proposed point of intervention by 2-amino-4-phenylthiazole derivatives.

Conclusion

References

- 1. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-Thiazolamine, 4-phenyl- [webbook.nist.gov]

- 5. 2-Amino-4-phenylthiazole | C9H8N2S | CID 40302 - PubChem [pubchem.ncbi.nlm.nih.gov]